7-chloro-2-(2,4-dimethylphenyl)-N-(2-methoxyethyl)-8-methyl-4-quinolinecarboxamide
Overview
Description
7-chloro-2-(2,4-dimethylphenyl)-N-(2-methoxyethyl)-8-methyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H23ClN2O2 and its molecular weight is 382.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.1448057 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Pathways and Derivatives
Research has developed multiple synthetic routes for creating quinoline derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, Levine and Bardos explored synthetic routes for 2,4,10-substituted-7,8-dimethylpyrimido[5,4-b]quinolines, highlighting methodologies that yield derivatives with diverse substituents, including chloro, methoxy, and oxo groups (Levine & Bardos, 1972). Such synthetic versatility is crucial for the development of new compounds with potential biological or material applications.
Biological Activity
The exploration of quinoline derivatives in biological contexts has led to the discovery of compounds with significant cytotoxic activity. Deady et al. reported the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic effects against various cancer cell lines (Deady et al., 2003). This research underscores the potential of quinoline derivatives in the development of new chemotherapeutic agents.
Material Science Applications
Quinoline derivatives also find applications in material science, particularly in the synthesis of novel polymers. Patil et al. synthesized new polyamides incorporating quinoxaline moieties, revealing these materials' excellent thermal stability and solubility in polar aprotic solvents (Patil et al., 2011). Such properties are desirable for high-performance materials in various industrial applications.
Pharmacological Research
In pharmacological research, compounds structurally related to 7-chloro-2-(2,4-dimethylphenyl)-N-(2-methoxyethyl)-8-methyl-4-quinolinecarboxamide have been investigated for their therapeutic potential. Jaso et al. synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating their anti-Mycobacterium tuberculosis activity. They found that certain derivatives exhibit significant antitubercular activity, including against drug-resistant strains, highlighting the potential of quinoline derivatives in addressing challenging infectious diseases (Jaso et al., 2005).
Properties
IUPAC Name |
7-chloro-2-(2,4-dimethylphenyl)-N-(2-methoxyethyl)-8-methylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-13-5-6-16(14(2)11-13)20-12-18(22(26)24-9-10-27-4)17-7-8-19(23)15(3)21(17)25-20/h5-8,11-12H,9-10H2,1-4H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBAGLGUIZOXLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NCCOC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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